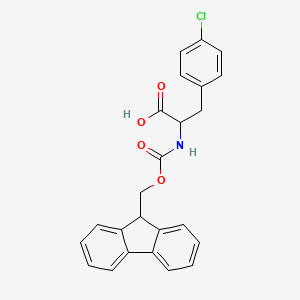

(3-Ethyloxetan-3-yl)methyl methacrylate

Overview

Description

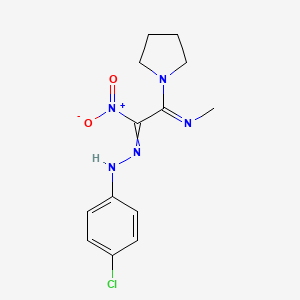

“(3-Ethyloxetan-3-yl)methyl methacrylate” is a functional monomer that belongs to the oxetane family . It reacts with other reactive monomers in a polymerization reaction to form polymers . The functional groups on this compound are ester and ether .

Molecular Structure Analysis

The molecular formula of “(3-Ethyloxetan-3-yl)methyl methacrylate” is C10H16O3 . Its molecular weight is 184.24 .Chemical Reactions Analysis

“(3-Ethyloxetan-3-yl)methyl methacrylate” reacts with other reactive monomers in a polymerization reaction to form polymers .Physical And Chemical Properties Analysis

“(3-Ethyloxetan-3-yl)methyl methacrylate” is a liquid at 20 degrees Celsius . It has a flash point of 93 °C and a specific gravity of 1.02 at 20/20 .Scientific Research Applications

Polymer Synthesis and Characterization

- Synthesis in Polymer Chemistry : (3-Ethyloxetan-3-yl)methyl methacrylate is utilized in polymer chemistry for the synthesis of various polymers. A notable example is the synthesis of poly(3-hexylthiophene) based rod–coil conjugated block copolymers, which are highly relevant for organic electronic materials (Nguyen et al., 2018).

- Thermal Behaviour and Stability Studies : The thermal behavior of polymethacrylates incorporating a 1,3-dioxolane ring, a structure related to (3-Ethyloxetan-3-yl)methyl methacrylate, has been studied. These studies involve the polymerization process and the thermal degradation analysis (Ilter et al., 2002).

Advanced Materials and Applications

- Application in Advanced Materials : Monodisperse silica particles grafted with concentrated oxetane-carrying polymer brushes have been synthesized using surface-initiated atom transfer radical polymerization. This process involved an oxetane group-carrying methacrylate, closely related to (3-Ethyloxetan-3-yl)methyl methacrylate. These materials have potential applications in the fabrication of hollow spheres and advanced nanomaterials (Morinaga et al., 2007).

Analytical and Spectroscopic Techniques

- Spectroscopic Analysis : Research involving methacrylate monomers closely related to (3-Ethyloxetan-3-yl)methyl methacrylate includes detailed spectroscopic analysis. This analysis involves molecular structure determination using techniques like FT-IR, FT-Raman spectra, and X-ray diffraction (Karabacak et al., 2008).

Safety And Hazards

“(3-Ethyloxetan-3-yl)methyl methacrylate” is a combustible liquid . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised . In case of fire, use dry sand, dry chemical or alcohol-resistant foam to extinguish . It should be stored in a well-ventilated place and kept cool .

properties

IUPAC Name |

(3-ethyloxetan-3-yl)methyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-4-10(5-12-6-10)7-13-9(11)8(2)3/h2,4-7H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSHKWPIEJYAPCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(COC1)COC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

151264-19-6 | |

| Record name | 2-Propenoic acid, 2-methyl-, (3-ethyl-3-oxetanyl)methyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151264-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10457203 | |

| Record name | (3-Ethyloxetan-3-yl)methyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Ethyloxetan-3-yl)methyl methacrylate | |

CAS RN |

37674-57-0 | |

| Record name | (3-Ethyloxetan-3-yl)methyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 37674-57-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Carbamothioylamino)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1365619.png)

![2-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}-3-phenylpropanoic acid](/img/structure/B1365620.png)

![4-{2-[4-(2,4-Dichlorophenoxy)butanoyl]hydrazino}-4-oxobutanoic acid](/img/structure/B1365635.png)